N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine
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Overview
Description
N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine: is a complex organic compound that features a pyridine ring substituted with a benzyl group, a methyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the borylation of pyridine derivatives using palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridine ring or the dioxaborolane moiety, resulting in various reduced forms of the compound.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyridine ring and the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include benzaldehyde derivatives, reduced pyridine compounds, and various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures .
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to the presence of both a benzyl and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H25BN2O2 |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C19H25BN2O2/c1-18(2)19(3,4)24-20(23-18)16-11-17(13-21-12-16)22(5)14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
InChI Key |
KGHRWEPSKBTGSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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